![molecular formula C18H18N2O3 B7689364 N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide](/img/structure/B7689364.png)
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide
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Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide, also known as HQNO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. HQNO is a member of the family of quinolone compounds, which are known for their antibacterial and antifungal properties. However, HQNO has been found to have unique properties that make it an attractive candidate for use in a variety of research applications.
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a variety of therapeutic activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by the substitution on the heterocyclic pyridine ring .
Action Environment
The activity of quinoline derivatives is known to depend on the substitution on the heterocyclic pyridine ring .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is its ability to disrupt biofilm formation, which makes it a valuable tool for studying the mechanisms of bacterial resistance to antibiotics. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to have a broad spectrum of activity against a variety of bacterial and fungal species, making it a versatile tool for researchers. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide in lab experiments. For example, the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is not fully understood, which makes it difficult to interpret experimental results. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to have toxic effects on some cell types, which may limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide. One area of interest is the development of new antibiotics that are able to disrupt biofilm formation. N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide may serve as a valuable starting point for the development of such drugs. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new diagnostic tools that make use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide's ability to disrupt bacterial signaling pathways.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process typically begins with the reaction of 2-hydroxy-3-methylbenzaldehyde with isopropylamine to form an intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid to produce the final product, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide as a tool to study bacterial biofilms. Biofilms are complex communities of bacteria that are highly resistant to antibiotics and other traditional forms of treatment. N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to disrupt biofilm formation and increase the susceptibility of bacteria to antibiotics, making it a potentially valuable tool in the fight against antibiotic-resistant infections.
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)20(18(22)16-8-5-9-23-16)11-14-10-13-6-3-4-7-15(13)19-17(14)21/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGUOUVSGYYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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